molecular formula C7H11N3O B3223799 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1225218-60-9

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B3223799
CAS RN: 1225218-60-9
M. Wt: 153.18
InChI Key: RFNIUBLYJWOZHO-UHFFFAOYSA-N
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Description

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (MPPO) is a heterocyclic compound that has gained interest among researchers due to its potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell wall synthesis or by disrupting the cell membrane integrity of microorganisms. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro. This compound has also been reported to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity profile. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experimental settings.

Future Directions

There are several future directions for research on 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. One potential area of research is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects.

Scientific Research Applications

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit antifungal activity against Candida albicans and Aspergillus niger.

properties

IUPAC Name

5-methyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNIUBLYJWOZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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